molecular formula C8H15NO B3053987 4-Piperidinone, 3-ethyl-1-methyl- CAS No. 57401-78-2

4-Piperidinone, 3-ethyl-1-methyl-

Cat. No. B3053987
CAS RN: 57401-78-2
M. Wt: 141.21 g/mol
InChI Key: XJIIGLRWXFIIBR-UHFFFAOYSA-N
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Description

4-Piperidinone, 3-ethyl-1-methyl- (4-PEM) is a small organic compound with a molecular formula of C6H11NO. It is a derivative of piperidine, a six-membered heterocyclic aromatic compound, and is found in many different types of organisms, from bacteria to mammals. 4-PEM is used in a variety of applications, including as a drug, a chemical intermediate, and a synthetic reagent. It is also used in the synthesis of other compounds, such as polymers, pharmaceuticals, and biodegradable plastics.

Scientific Research Applications

Anti-Tumor Properties

4-Piperidinone derivatives show potential in anti-tumor applications. A study by Girgis (2009) synthesized dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones with mild anti-tumor activity against various human tumor cells, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. These compounds were also found to have significant anti-inflammatory properties in vivo (Girgis, 2009).

Crystal and Molecular Structure Studies

Khan et al. (2013) conducted a study on the crystal and molecular structure of a compound related to 4-Piperidinone. Their research revealed hydrogen-bonded dimers in the crystal lattice, stabilized by C-H…π interactions (Khan et al., 2013).

Analgesic Applications

Aytemir et al. (1999) synthesized a series of 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones, reacting with 4-pyrones and primary aromatic amines, which showed higher analgesic activities than acetylsalicylic acid (Aytemir, Uzbay, & Erol, 1999).

Applications in Organic Synthesis

Sharma et al. (2016) described the synthesis of substituted piperidinones using a novel, stable, and recyclable ionic liquid phase organocatalyst. This method yielded products with good-to-excellent yields, highlighting the utility of 4-Piperidinone derivatives in organic synthesis (Sharma, Gupta, Gupta, & Gupta, 2016).

Anticonvulsant Activity

Brouillette and Grunewald (1984) synthesized derivatives of 3-phenyl-2-piperidinone, finding compounds with anticonvulsant activity comparable to or better than valproic acid (Brouillette & Grunewald, 1984).

Crystal Structure Analysis

Raghuvarman et al. (2014) analyzed the crystal structures of certain derivatives of 4-Piperidinone, contributing to a deeper understanding of the compound's structural properties (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).

properties

IUPAC Name

3-ethyl-1-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-7-6-9(2)5-4-8(7)10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIIGLRWXFIIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456066
Record name 4-Piperidinone, 3-ethyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinone, 3-ethyl-1-methyl-

CAS RN

57401-78-2
Record name 3-Ethyl-1-methyl-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57401-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinone, 3-ethyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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